Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate
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Overview
Description
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate is an organoselenium compound with the molecular formula C14H23O7PSe and a molecular weight of 413.26 g/mol . This compound is characterized by the presence of a seleninyl group attached to a trimethoxyphenyl ring, which is further linked to a phosphonate ester. The unique combination of selenium and phosphonate functionalities makes this compound of interest in various fields of research.
Preparation Methods
Chemical Reactions Analysis
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the seleninyl group can yield selenide compounds.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into the compound’s potential as an antioxidant and its role in redox biology is ongoing.
Mechanism of Action
The mechanism by which Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate exerts its effects involves the interaction of the seleninyl group with various molecular targets. Selenium is known to participate in redox reactions, influencing cellular oxidative stress levels. The phosphonate group can interact with enzymes and proteins, potentially affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl (((3,4,5-trimethoxyphenyl)seleninyl)methyl)phosphonate can be compared with other organoselenium and phosphonate compounds:
Diethyl selenophosphonate: Lacks the trimethoxyphenyl group, making it less complex.
Trimethoxyphenyl selenide: Does not contain the phosphonate ester, limiting its reactivity in certain reactions.
Diethyl phosphonate: Lacks the selenium component, reducing its potential in redox biology.
The uniqueness of this compound lies in its combined selenium and phosphonate functionalities, offering a broader range of reactivity and applications .
Properties
Molecular Formula |
C14H23O7PSe |
---|---|
Molecular Weight |
413.27 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethylseleninyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C14H23O7PSe/c1-6-20-22(15,21-7-2)10-23(16)11-8-12(17-3)14(19-5)13(9-11)18-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
UEJBLOIEBHNFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C[Se](=O)C1=CC(=C(C(=C1)OC)OC)OC)OCC |
Origin of Product |
United States |
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